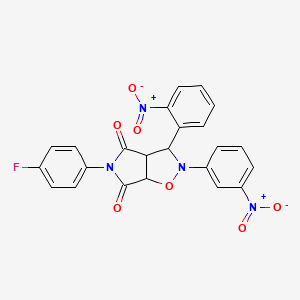![molecular formula C16H18N2O3 B12636538 N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea CAS No. 921766-26-9](/img/structure/B12636538.png)
N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea is an organic compound that features a benzyl group and a substituted phenyl group attached to a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea typically involves the reaction of benzylamine with 4-hydroxy-3-methoxybenzaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with an isocyanate or carbamoyl chloride to yield the final urea derivative .
Industrial Production Methods
Industrial production of N-Benzyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea can be achieved through a scalable, catalyst-free synthesis in water. This method involves the nucleophilic addition of amines to potassium isocyanate in an aqueous medium, providing a resource-efficient and environmentally friendly approach .
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties
Wirkmechanismus
The mechanism of action of N-Benzyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyl-N’-[(4-hydroxyphenyl)methyl]urea: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
N-Benzyl-N’-[(4-methoxyphenyl)methyl]urea: Lacks the hydroxyl group, potentially altering its hydrogen bonding capabilities and solubility.
N-Benzyl-N’-[(3,4-dimethoxyphenyl)methyl]urea: Contains an additional methoxy group, which may enhance its lipophilicity and membrane permeability.
Uniqueness
N-Benzyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring. This combination of functional groups can influence the compound’s chemical reactivity, solubility, and biological activity, making it a versatile molecule for various applications .
Eigenschaften
CAS-Nummer |
921766-26-9 |
|---|---|
Molekularformel |
C16H18N2O3 |
Molekulargewicht |
286.33 g/mol |
IUPAC-Name |
1-benzyl-3-[(4-hydroxy-3-methoxyphenyl)methyl]urea |
InChI |
InChI=1S/C16H18N2O3/c1-21-15-9-13(7-8-14(15)19)11-18-16(20)17-10-12-5-3-2-4-6-12/h2-9,19H,10-11H2,1H3,(H2,17,18,20) |
InChI-Schlüssel |
XAJVKMJRIJXTEK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CNC(=O)NCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)quinoxalin-2-yl]amino]benzoic acid](/img/structure/B12636456.png)
![2,6-Diazaspiro[3.3]heptane-2-carboxylic acid, 6-[4-(ethoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12636467.png)

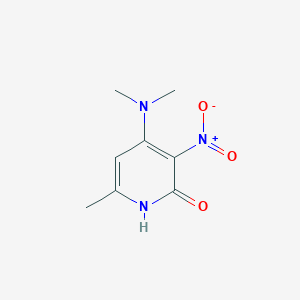
![4-[(2S)-5-Oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B12636497.png)
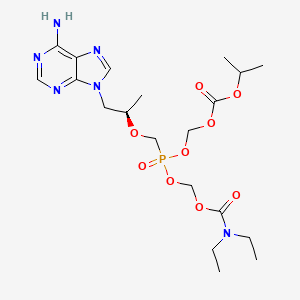
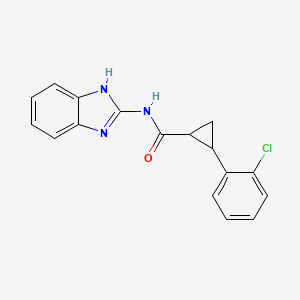

![Benzenepropanoic acid, 4-[(1S,3S)-3-[[(1R)-1-(3-cyanophenyl)ethyl]amino]cyclopentyl]-](/img/structure/B12636519.png)
![Ethyl 2-(6-chlorobenzo[D]oxazol-2-YL)acetate](/img/structure/B12636525.png)
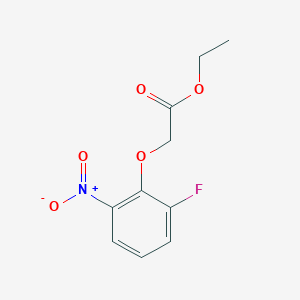
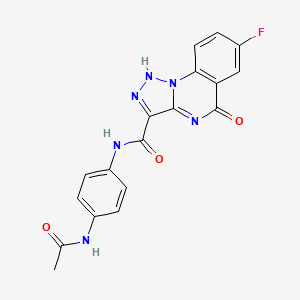
![2-({1-[3-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol](/img/structure/B12636540.png)
